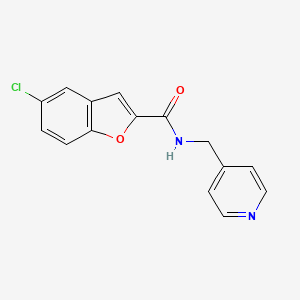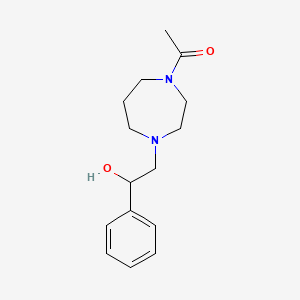
N-(2,2-dimethyloxan-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-dimethyloxan-4-yl)benzamide, also known as DMOBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DMOBA is a small molecule that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Applications De Recherche Scientifique
N-(2,2-dimethyloxan-4-yl)benzamide has been shown to exhibit a range of biological activities, making it a promising compound for drug discovery and development. Its anti-inflammatory properties have been demonstrated in vitro and in vivo, indicating its potential use as an anti-inflammatory drug. Additionally, this compound has been shown to exhibit anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro. Furthermore, this compound has been shown to exhibit anti-viral properties, inhibiting the replication of several viruses, including HIV-1 and influenza virus.
Mécanisme D'action
The mechanism of action of N-(2,2-dimethyloxan-4-yl)benzamide is not fully understood, but it has been shown to modulate several pathways involved in inflammation, cancer, and viral replication. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, through the inhibition of NF-κB signaling. Additionally, this compound has been shown to induce apoptosis in cancer cells through the activation of the caspase pathway. Finally, this compound has been shown to inhibit viral replication through the inhibition of viral entry and replication.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the inhibition of viral replication. Additionally, this compound has been shown to exhibit low toxicity in vitro and in vivo, indicating its potential as a safe and effective drug candidate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,2-dimethyloxan-4-yl)benzamide is its versatility in scientific research applications. This compound can be used in a range of assays and experiments to investigate its biological activities. Additionally, this compound has been shown to exhibit low toxicity in vitro and in vivo, making it a safe compound to work with. However, one limitation of this compound is its solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on N-(2,2-dimethyloxan-4-yl)benzamide. One direction is to investigate its potential as an anti-inflammatory drug in vivo, as well as its potential to treat other inflammatory diseases. Another direction is to investigate its potential as a cancer drug in vivo, as well as its potential to treat other types of cancer. Finally, further research is needed to investigate the mechanism of action of this compound and to identify its molecular targets.
Méthodes De Synthèse
N-(2,2-dimethyloxan-4-yl)benzamide can be synthesized through a multi-step process involving the condensation of 4-aminobenzoyl chloride with 2,2-dimethyloxan-4-ol in the presence of a base. The resulting product is then purified through column chromatography to obtain pure this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it a viable compound for scientific research.
Propriétés
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2)10-12(8-9-17-14)15-13(16)11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICMGAOTKZDXOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B6647111.png)
![4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol](/img/structure/B6647113.png)
![6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B6647116.png)





![N-[(2-bromo-4-methylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B6647169.png)
![4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylsulfonyl)butanoic acid](/img/structure/B6647173.png)
![5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-nitrobenzonitrile](/img/structure/B6647179.png)
![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2-dimethyloxan-4-amine](/img/structure/B6647192.png)


